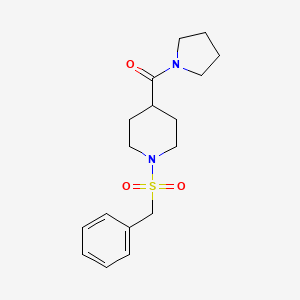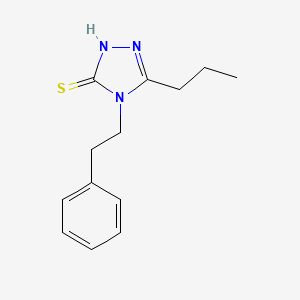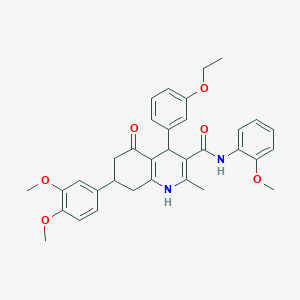amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)
4-{[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
説明
4-{[(3-benzyl-1,2,4-oxadiazol-5-yl)methylamino]methyl}-1-ethyl-2-pyrrolidinone is a chemical compound with potentially significant applications in various scientific fields. The compound is part of the 1,2,4-oxadiazole and pyrrolidinone families, known for their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 4-{[(3-benzyl-1,2,4-oxadiazol-5-yl)methylamino]methyl}-1-ethyl-2-pyrrolidinone involves complex chemical reactions. For instance, Halim and Ibrahim (2022) described the synthesis of a related compound using ring opening and closure reactions, with the structure confirmed by spectral data and chemical calculations (Halim & Ibrahim, 2022). Kharchenko et al. (2008) reported a one-pot condensation process for synthesizing 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which may provide insights into similar syntheses (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through various spectroscopic methods. For example, the work of Portilla et al. (2007) on isomeric compounds provides a basis for understanding the molecular structure through hydrogen bonding and electronic structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, leading to different products depending on the reaction conditions. Elnagdi et al. (1988) described the reactivity of similar compounds towards electrophilic reagents, forming complex structures (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Physical Properties Analysis
The physical properties of such compounds can be quite diverse. Studies like those by Mohamed (2014) provide insights into the physical characteristics of related compounds, including solubility, melting points, and stability (Mohamed, 2014).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with other compounds, are key aspects of these substances. Paepke et al. (2009) explored the chemical properties of 1,3,4-oxadiazoles, providing a framework for understanding similar compounds (Paepke, Reinke, Peseke, & Vogel, 2009).
科学的研究の応用
Synthesis and Biological Activity
1,3,4-Oxadiazole derivatives are synthesized through various methods, showing versatility in chemical reactions and potential for producing compounds with significant biological activities. For instance, the synthesis of 1,3,4-oxadiazoles and pyridopyridazines through reactions involving cyanoacetohydrazide and diethyl monoimidic malonate demonstrates the chemical reactivity of these compounds and their potential as precursors for more complex molecules (Elnagdi et al., 1988). Such synthetic routes open doors to exploring new compounds for scientific research applications, including drug discovery.
Antimicrobial and Antitubercular Activities
Compounds bearing the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial and antitubercular activities. A study demonstrates the synthesis of 1,3,4-oxadiazolopyrrolidin-2-ones and their biological activity predictions, indicating potential applications in developing new antimicrobial agents (Kharchenko et al., 2008). Another example is the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, showing good to moderate antimicrobial activity, suggesting the potential of these compounds in therapeutic applications (Bayrak et al., 2009).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole also find applications in corrosion inhibition, demonstrating the versatility of these compounds beyond biological activities. For instance, benzimidazole-bearing 1,3,4-oxadiazoles have been studied for their ability to inhibit corrosion in mild steel in acidic conditions, showing promising results and indicating their potential industrial applications (Ammal et al., 2018).
Anticancer Activity
Research on 1,3,4-oxadiazole derivatives has extended into the field of oncology, where these compounds are evaluated for their anticancer activities. Synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents provide a foundation for developing new therapeutic agents targeting cancer (Redda & Gangapuram, 2007).
特性
IUPAC Name |
4-[[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]-1-ethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-12-15(10-18(22)23)11-21(2)13-17-19-16(20-24-17)9-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWNEIAHHAOTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CN(C)CC2=NC(=NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]methyl}-1-ethylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)
![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)

![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)


![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)